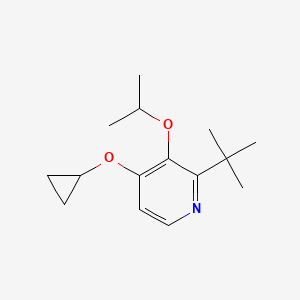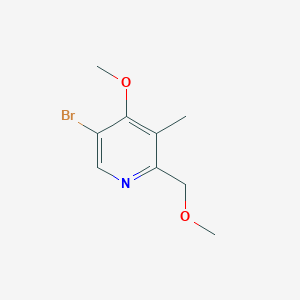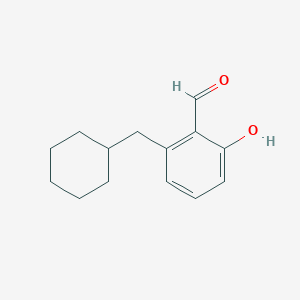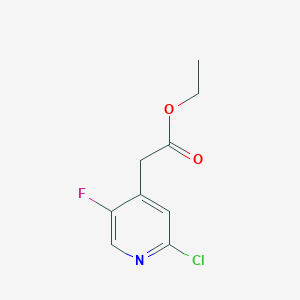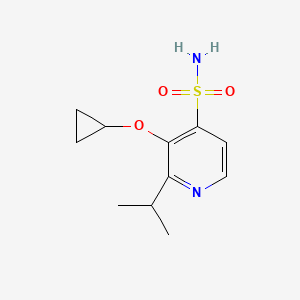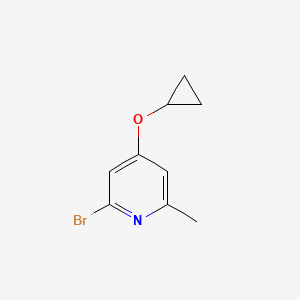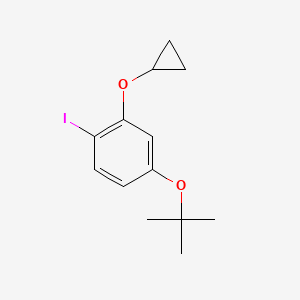
4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene is an organic compound with the molecular formula C13H17IO2. It is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a benzene ring, along with an iodine atom. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Méthodes De Préparation
The synthesis of 4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that can be functionalized with tert-butoxy and cyclopropoxy groups.
Functionalization: The tert-butoxy group is introduced through a reaction with tert-butyl alcohol in the presence of an acid catalyst.
Cyclopropoxy Group Addition: The cyclopropoxy group is added using cyclopropanol and a suitable base.
Analyse Des Réactions Chimiques
4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation Reactions: The tert-butoxy and cyclopropoxy groups can undergo oxidation to form corresponding carbonyl compounds. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the functional groups.
Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Mécanisme D'action
The mechanism of action of 4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
4-Tert-butoxy-2-cyclopropoxy-1-iodobenzene can be compared with other similar compounds, such as:
4-Tert-butoxy-1-cyclopropoxy-2-iodobenzene: Similar structure but different positioning of functional groups.
4-Tert-butyl-2-cyclopropoxy-1-iodobenzene: Similar structure but with a tert-butyl group instead of tert-butoxy.
4-Tert-butoxy-2-cyclopropoxy-1-bromobenzene: Similar structure but with a bromine atom instead of iodine.
Propriétés
Formule moléculaire |
C13H17IO2 |
|---|---|
Poids moléculaire |
332.18 g/mol |
Nom IUPAC |
2-cyclopropyloxy-1-iodo-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H17IO2/c1-13(2,3)16-10-6-7-11(14)12(8-10)15-9-4-5-9/h6-9H,4-5H2,1-3H3 |
Clé InChI |
RTKUYHKJSALPPB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=C(C=C1)I)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






